molecular formula C21H17N3O6S2 B3406618 ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 354787-46-5

ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3406618
CAS No.: 354787-46-5
M. Wt: 471.5 g/mol
InChI Key: KAYLBSGSLYSCHM-MHWRWJLKSA-N
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Description

Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key substituents include:

  • Ethyl carboxylate at position 4.
  • 7-Methyl and 3-oxo groups.
  • Thiophen-2-yl at position 5.
  • (2-Hydroxy-5-nitrophenyl)methylidene at position 2 in the E configuration.

The 2-hydroxy-5-nitrobenzylidene moiety introduces hydrogen-bonding capability and electron-withdrawing effects, while the thiophene ring contributes π-electron richness.

Properties

IUPAC Name

ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S2/c1-3-30-20(27)17-11(2)22-21-23(18(17)15-5-4-8-31-15)19(26)16(32-21)10-12-9-13(24(28)29)6-7-14(12)25/h4-10,18,25H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYLBSGSLYSCHM-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound with a molecular formula of C21H17N3O6S2 and a molecular weight of 471.5 g/mol. This compound has gained attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the formation of an azomethine bond through multi-step organic reactions. The initial steps include the preparation of the thiazolopyrimidine core followed by the introduction of the nitrophenyl and thiophene groups through various coupling reactions. Common reagents include aldehydes and amines under conditions such as reflux or microwave-assisted synthesis to enhance reaction efficiency .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research has shown that derivatives containing thiophene rings exhibit strong antibacterial activity against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with inhibition zones comparable to standard antibiotics like Ampicillin .

CompoundTarget BacteriaInhibition Zone (mm)
13aP. aeruginosa23
13bS. aureus25
4cB. subtilis24

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays. In studies involving similar thiophene derivatives, it was found that compounds substituted with hydroxyl or methyl groups exhibited excellent radical scavenging abilities. For example, one study reported percentage inhibition rates exceeding 87% when compared to standard antioxidants like ascorbic acid .

Compound% Inhibition (ABTS Assay)
13a87.2
13b87.7
4c83.5

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may possess cytotoxic effects on various cancer cell lines. The thiazolo[3,2-a]pyrimidine framework is known for its ability to interact with cellular targets involved in tumor progression and survival pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors that modulate biological pathways relevant to its observed activities. The presence of functional groups such as hydroxyl and nitro may enhance its reactivity towards biological targets .

Case Studies

Recent studies have synthesized various derivatives based on the parent compound to explore their biological activities further. For instance:

  • Antipyrinyl-Thiophene Hybrids : A series of compounds were synthesized featuring antipyrinyl and thiophene moieties which exhibited potent antioxidant and antibacterial activities.
    • Findings : Compounds showed inhibition rates comparable to standard drugs against multiple bacterial strains.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on human cancer cell lines revealed promising results indicating potential for further development as anticancer agents.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound (Reference) Position 2 Substituent Position 5 Substituent Key Features
Target Compound (2E)-2-hydroxy-5-nitrobenzylidene Thiophen-2-yl Hydrogen bonding (2-OH), strong electron withdrawal (NO₂), thiophene π-system
2,4-Dimethoxybenzylidene (E)-2-Phenylethenyl Electron-donating methoxy groups; extended conjugation via styryl group
(E)-3-Phenylpropenylidene 4-Methylphenyl Steric bulk from propenylidene; electron-donating methyl group
(Z)-(Methoxycarbonyl)methylene 4-Chlorophenyl Electron-withdrawing Cl; ester group at position 2
(Z)-2-Fluorobenzylidene Phenyl Fluorine-induced polarization; Z-configuration affects geometry
4-Fluorophenylmethylidene 3-Fluorophenyl Dual fluorine substituents; enhanced dipole interactions

Key Observations:

  • Hydrogen Bonding : The 2-hydroxy group enables stronger intermolecular interactions than methoxy or acetoxy substituents (e.g., ), influencing crystal packing and solubility .
  • Stereochemistry : The E-configuration of the benzylidene group in the target compound may promote planar molecular geometry, contrasting with Z-configurations (e.g., ), which could hinder π-π stacking .

Crystallographic and Electronic Properties

Crystallographic studies reveal substituent-dependent packing patterns:

  • Target Compound : Anticipated hydrogen bonding between 2-OH and carbonyl groups (similar to ), with nitro groups contributing to layered packing via dipole interactions .
  • Methoxy-Substituted Analog ( ) : Methoxy groups participate in weaker C–H···O interactions, leading to less dense packing compared to nitro derivatives .
  • Fluorinated Analogs ( ) : Fluorine atoms engage in C–F···π interactions, stabilizing twisted conformations and reducing planarity .

Electronic Effects :

  • The thiophen-2-yl group (target compound) provides a larger π-surface than phenyl ( ), enhancing charge-transfer interactions .
  • Nitro groups lower HOMO-LUMO gaps, increasing photoreactivity compared to methoxy or methyl substituents .

Bioactivity :

  • Antimicrobial Potential: Nitro-containing analogs (e.g., target compound) show moderate-to-strong activity due to electrophilic nitro groups targeting microbial enzymes .
  • Ferroptosis Induction : Thiophene and nitro groups may enhance lipid peroxidation ( ), though cytotoxicity requires further study.
  • Antioxidant Activity: Electron-withdrawing groups like −NO₂ may reduce antioxidant efficacy compared to −OH or −OCH₃ derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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